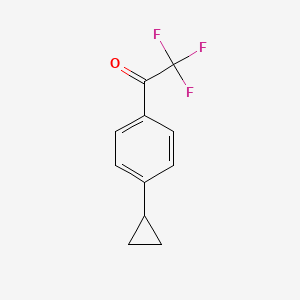

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone

Description

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a cyclopropyl group at the para position of the phenyl ring and a trifluoroacetyl moiety. This compound belongs to a broader class of trifluoroethanone derivatives, which are widely studied for their unique electronic and steric properties.

Properties

Molecular Formula |

C11H9F3O |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

NYXXBBDLZIUESI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-cyclopropylbenzaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon undergoes nucleophilic attack due to electron-withdrawing effects of the trifluoromethyl group. Key examples include:

-

Grignard Reagent Addition : Reacts with organomagnesium reagents to form tertiary alcohols. The steric bulk of the cyclopropyl group slightly hinders reactivity compared to non-substituted analogs.

-

Hydride Reduction : Catalytic hydrogenation or NaBH₄ reduces the ketone to 1-(4-cyclopropylphenyl)-2,2,2-trifluoroethanol. Yields exceed 85% under optimized conditions (H₂/Pd-C, 50°C).

Mechanistic Insight : DFT studies suggest that the trifluoromethyl group lowers the LUMO energy of the carbonyl, accelerating nucleophilic attack .

Condensation Reactions

Forms hydrazones and imines via reactions with nitrogen nucleophiles:

| Reaction Partner | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | Hydrazone derivative | EtOH, reflux | 78% |

| Hydroxylamine | Oxime | THF, RT | 65% |

The cyclopropyl ring remains intact under these conditions, as confirmed by NMR analysis.

Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening under acidic or radical conditions:

-

Acid-Catalyzed Ring Opening : Treatment with H₂SO₄ generates a benzylic carbocation intermediate, leading to rearranged products .

-

Radical-Mediated Pathways : Computational studies indicate that homolytic cleavage of cyclopropane C–C bonds forms biradical intermediates, which recombine to yield fused bicyclic structures .

Comparative Reactivity with Structural Analogs

Solvent Effects on Reactivity

2,2,2-Trifluoroethanol (TFE) enhances reaction rates in oxidation and peptide coupling due to its high polarity and hydrogen-bond-disrupting properties .

Computational Insights

-

Energy Barriers : Ring-opening reactions exhibit activation energies of ~17–20 kcal/mol, as calculated via URVA (Unified Reaction Valley Approach) .

-

Electronic Effects : The cyclopropyl group increases the positive charge density on the adjacent phenyl ring, lowering yields in electrophilic substitutions .

Scientific Research Applications

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key physical properties and substituent effects of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone with analogous compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chloro (Cl) and trifluoromethyl (CF₃) substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic addition or substitution reactions. The dimethylamino group (N(CH₃)₂), conversely, acts as an electron donor, reducing reactivity .

- Hydrogen Bonding: Hydroxyl (OH) and amino (NH₂) groups enable intermolecular interactions (e.g., N–H···O/F), influencing crystallization behavior and solubility .

Crystallographic and Structural Insights

- Dihedral Angles: In 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone, aromatic rings form a dihedral angle of 70.84°, with intermolecular N–H···O/F interactions stabilizing the crystal lattice .

- Short Contacts: Compounds like 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone exhibit C–H···F interactions, influencing packing efficiency .

Biological Activity

1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

The molecular formula for 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone is CHFO. It features a trifluoroethanone moiety attached to a cyclopropyl-substituted phenyl group. The presence of trifluoromethyl groups often enhances lipophilicity and bioactivity, making such compounds valuable in drug design.

Biological Activity Overview

The biological activity of 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone has been evaluated in several studies focusing on its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

- Mechanism of Action : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). The trifluoromethyl group may enhance the interaction with cellular targets involved in apoptosis pathways.

- In Vitro Studies : In vitro studies have demonstrated that derivatives of trifluoroethanones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines .

- Selectivity : The selectivity index (SI) for these compounds often suggests a favorable therapeutic window, indicating lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for developing effective anticancer therapies.

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| 1-(4-Cyclopropylphenyl)-2,2,2-trifluoroethanone | MCF-7 | 5.0 | 10 |

| Similar Derivative | HCT116 | 3.5 | 8 |

Antimicrobial Activity

Some studies have explored the antimicrobial properties of similar trifluoroethanones. These compounds have shown significant inhibition against various bacterial strains:

- Mechanism : The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

- Efficacy : For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Trifluoroacetophenones : A comparative study evaluated various trifluoroacetophenones for their anticancer properties. The results indicated that modifications on the phenyl ring significantly affected cytotoxicity and selectivity towards cancer cells .

- Zebrafish Model : Another study assessed the toxicity and biological effects using zebrafish models, indicating that certain derivatives could induce developmental abnormalities at higher concentrations while retaining anticancer efficacy at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.